4-(Benzyloxy)-2-chloro-6-methylpyrimidine
Description
4-(Benzyloxy)-2-chloro-6-methylpyrimidine is a substituted pyrimidine derivative characterized by a benzyloxy group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position. Pyrimidines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-chloro-4-methyl-6-phenylmethoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-7-11(15-12(13)14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRUAVFRZLOKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247199-34-3 | |
| Record name | 4-(benzyloxy)-2-chloro-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chloro-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylpyrimidine as the core structure.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2-chloro-6-methylpyrimidine with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors or continuous flow reactors to ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chloro-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives, while reduction can lead to the formation of benzyl alcohol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Coupling Reactions: Biaryl or vinyl-pyrimidine derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-chloro-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chloro-6-methylpyrimidine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, preventing phosphorylation of target proteins.
Chemical Reactions: In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the pyrimidine ring.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
4-(Benzyloxy)-2-chloro-6-methylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a pyrimidine ring substituted with a benzyloxy group and a chlorine atom at specific positions, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 234.68 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been shown to possess antibacterial and antifungal activities. A study on related compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In vitro studies have evaluated the antibacterial activity of pyrimidine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrimidine ring enhance the compound's efficacy against these bacteria. Although specific data for this compound is limited, its structural analogs have shown promising results in similar assays .
Table 2: Antibacterial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound (hypothetical) | Staphylococcus aureus | Not available |
| 5-Fluorouracil | Escherichia coli | 20 |
| 2-Amino-4-chloropyrimidine | Pseudomonas aeruginosa | 15 |
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : Certain derivatives can disrupt bacterial membranes, leading to cell lysis.
- DNA Interaction : Pyrimidines are known to interfere with nucleic acid synthesis, which can halt bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
